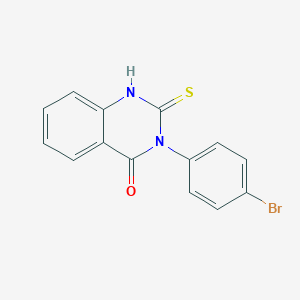

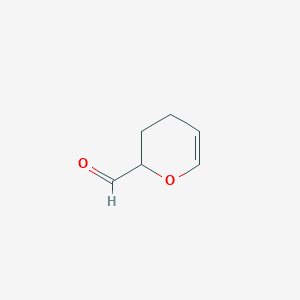

3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

説明

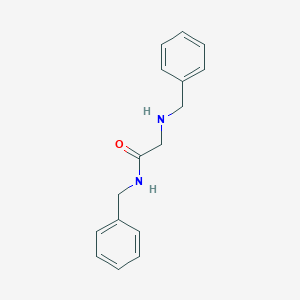

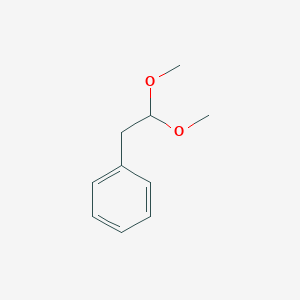

3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (hereafter referred to as 4-BPQ) is a novel small molecule that has been studied for its potential applications in organic synthesis and scientific research. 4-BPQ is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. It has been found to have a wide range of properties, including antioxidant, anti-inflammatory, and anticancer activities.

科学的研究の応用

Antimicrobial and Anticonvulsant Activities : Derivatives of 2-thioxoquinazolin-4(3H)-ones, including those related to "3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one", have shown promising antimicrobial and anticonvulsant activities. These compounds were synthesized from anthranilic acid and evaluated against various bacteria and fungi. Some derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, certain derivatives demonstrated potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Crystal Structure Analysis : The crystal structure of a derivative, 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, was determined, providing insights into the molecular structure of these compounds. This study used spectroscopic data and X-ray diffraction to confirm the structure (Saeed & Flörke, 2011).

Synthesis Methods : Research has focused on developing efficient synthesis methods for 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. This includes copper-catalyzed tandem reactions, one-pot synthesis methods, and reactions using deep eutectic solvents. These methods aim to simplify the synthesis process and improve yield and selectivity (Wang, Zhao, & Xi, 2011), (Tiwari et al., 2008), (Azizi & Edrisi, 2017).

Antibacterial Activity : Certain derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one have shown significant antibacterial activity against various strains of microorganisms, including Staphylococcus aureus and Escherichia coli. The synthesized compounds exhibited higher antibacterial activities compared to standard drugs (Osarumwense, 2022).

Anti-inflammatory and Analgesic Activities : Research on 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives revealed that some compounds exhibited significant anti-inflammatory and analgesic activities. The synthesized compounds were tested using methods like Carrageenan-induced rat paw edema and Eddy's hot plate, showing effectiveness compared to standard drugs (Rajasekaran, Rajamanickam, & Darlinquine, 2011).

Antioxidant and Antitumor Activity : Studies have also explored the antioxidant and antitumor activities of derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one. These compounds were tested for their ability to inhibit oxidation in rat brain and kidney homogenates and evaluated for anticancer activity against human tumor cell lines (Ismail & Elsayed, 2018).

作用機序

Target of Action

The primary target of 3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that assists in the proper folding and function of other proteins, particularly those involved in cell signaling. It is essential for cancer cells to assist the function of various oncoproteins .

Mode of Action

This compound acts as an inhibitor of HSP90 . It binds to the N-terminal domain of HSP90 in a different manner from the classic HSP90 inhibitors . This interaction leads to the depletion of HSP90 client proteins, resulting in cell cycle arrest and apoptosis .

Biochemical Pathways

The inhibition of HSP90 affects multiple biochemical pathways. As HSP90 is involved in the proper functioning of various proteins, its inhibition can disrupt these proteins’ activities, leading to alterations in the pathways they are involved in. The exact pathways affected can vary depending on the specific set of client proteins in different cell types .

Result of Action

The inhibition of HSP90 by this compound leads to the depletion of HSP90 client proteins, resulting in cell cycle arrest and apoptosis . This can inhibit the proliferation of cancer cells, making this compound a potential anticancer agent .

特性

IUPAC Name |

3-(4-bromophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2OS/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAYVYBXACWVEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354248 | |

| Record name | 3-(4-Bromophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1028-39-3 | |

| Record name | 3-(4-Bromophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)

![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)